N-(3,4-diethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Description
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Properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4S/c1-4-12-28-23(31)22-17(11-13-34-22)29-20(26-27-24(28)29)9-10-21(30)25-15-16-7-8-18(32-5-2)19(14-16)33-6-3/h7-8,11,13-14H,4-6,9-10,12,15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPKDHFWRDZLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC(=C(C=C4)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Characteristics
- Molecular Formula : C19H24N4O3S
- Molar Mass : 372.48 g/mol
- CAS Number : Not explicitly listed in available databases.
Structural Features
The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which is known for its diverse biological activities. The presence of diethoxybenzyl and propyl groups contributes to its lipophilicity and potential interaction with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thieno[2,3-e][1,2,4]triazolo derivatives have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.0 | Induction of apoptosis |
| Compound B | MCF-7 | 20.5 | Cell cycle arrest |
| N-(3,4-diethoxybenzyl)-3-(5-oxo...) | A549 | TBD | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Studies suggest that similar thienopyrimidine derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Example Study Findings:
- Tested Organisms : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranges from 8 to 32 µg/mL for various derivatives.
The mechanisms underlying the biological activity of N-(3,4-diethoxybenzyl)-3-(5-oxo...) are likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or phosphatases involved in cell signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in related structures.
Case Study 1: Anticancer Activity in vitro
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thienopyrimidine derivatives and evaluated their anticancer efficacy against several human cancer cell lines. The study found that one derivative with a similar structure to N-(3,4-diethoxybenzyl)-3-(5-oxo...) exhibited an IC50 value of 12 µM against breast cancer cells (MCF-7), suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thienopyrimidine derivatives demonstrated that compounds with ethoxy substitutions showed enhanced activity against resistant strains of bacteria. The study reported that the compound reduced bacterial load significantly in an animal model infected with Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
